ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE
Overview
Description
ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a fluorobenzamido group attached to a thiazole ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced by reacting the thiazole derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of α-haloketones, thioureas, and 3-fluorobenzoyl chloride.
Automated Reaction Systems: Use of automated reactors to control reaction conditions precisely, ensuring high yield and purity.
Purification: Industrial purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
ETHYL 2-[2-(3-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can be compared with other similar compounds, such as:
ETHYL 2-[2-(4-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE: Similar structure but with a different position of the fluorine atom, leading to variations in chemical reactivity and biological activity.
ETHYL 2-[2-(3-CHLOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE:
ETHYL 2-[2-(3-METHYLBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE: Presence of a methyl group instead of fluorine, affecting the compound’s stability and reactivity.
Properties
IUPAC Name |
ethyl 2-[2-[(3-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-4-3-5-10(15)6-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIBKKAQUBULIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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